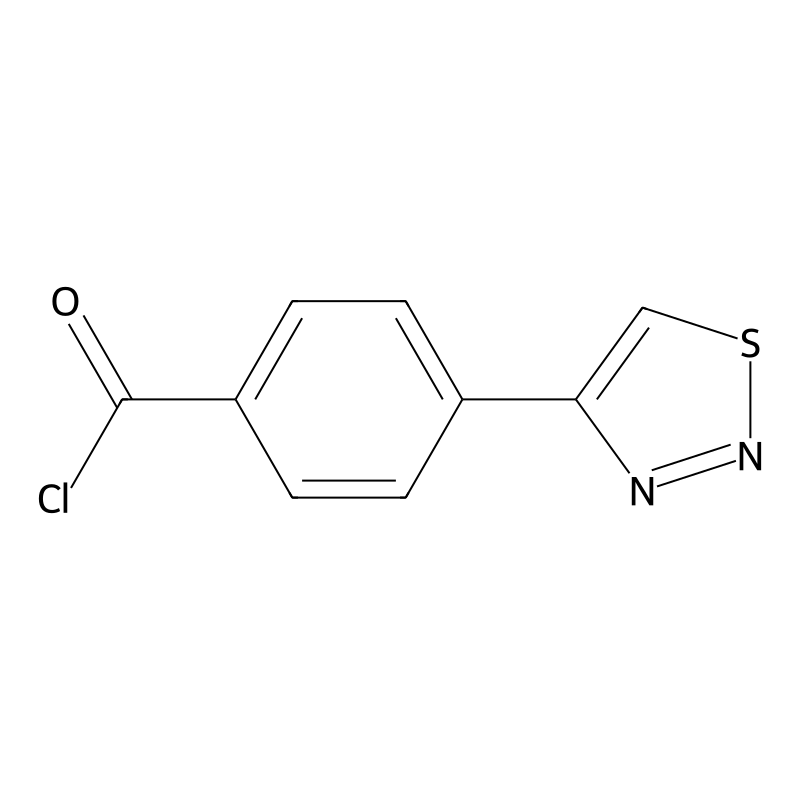

4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Organic Compounds:

4-(1,2,3-Thiadiazol-4-yl)benzoyl chloride is a valuable intermediate for the synthesis of various organic compounds, particularly those containing a 1,2,3-thiadiazole moiety. This moiety is found in numerous biologically active molecules, including pharmaceuticals and agrochemicals []. The reactive acyl chloride group allows for further functionalization through various coupling reactions, enabling the creation of diverse and complex molecules with potential applications in drug discovery and material science [].

Proteomics Research:

4-(1,2,3-Thiadiazol-4-yl)benzoyl chloride finds specific application in proteomics research, particularly in the field of protein identification and characterization. It is used in a technique known as "benzoylation," where the compound reacts with the primary amine groups of lysine residues in proteins []. This modification alters the protein's mass and chromatographic properties, facilitating its separation and identification using mass spectrometry and other analytical techniques [].

Limitations and Future Directions:

While 4-(1,2,3-Thiadiazol-4-yl)benzoyl chloride proves valuable in various research fields, it is essential to acknowledge its limitations. The compound is known to be moisture-sensitive and readily undergoes hydrolysis in the presence of water, requiring careful handling and storage under dry conditions []. Additionally, the highly reactive nature of the acyl chloride group necessitates proper safety precautions during its use due to its potential for causing skin and respiratory irritation [].

4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride is a chemical compound characterized by the presence of a thiadiazole ring and a benzoyl chloride moiety. Its molecular formula is C₉H₅ClN₂OS, with a molecular weight of approximately 224.67 g/mol. This compound exhibits a melting point range of 168–170 °C, making it suitable for various synthetic applications in organic chemistry . The unique structural features of this compound enable diverse chemical reactivity and biological interactions, particularly due to the presence of the thiadiazole ring, which is known for its pharmacological significance.

Due to the presence of the acyl chloride group, 4-(1,2,3-thiadiazol-4-yl)benzoyl chloride is expected to be:

- Corrosive: Can cause skin and eye irritation or burns.

- Lachrymator: Can irritate the mucous membranes of the eyes, causing tearing.

- Toxic: May be harmful if inhaled, ingested, or absorbed through the skin. Specific toxicity data is not available but should be handled with appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood.

- Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be displaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides or esters.

- Formation of Thiadiazole Derivatives: The compound can undergo cyclization reactions to form various substituted thiadiazoles when reacted with appropriate nucleophiles.

- Acylation Reactions: It can act as an acylating agent in reactions with nucleophilic substrates, facilitating the introduction of the benzoyl group into other molecules .

The biological activity of 4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride stems from its ability to interact with various biological targets. Thiadiazole derivatives are noted for their potential in medicinal chemistry due to their:

- Antitumor Activity: Compounds containing thiadiazole rings have shown promising results in inhibiting cancer cell growth through mechanisms involving apoptosis and cell cycle arrest .

- Antimicrobial Properties: Thiadiazoles exhibit significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

- Neuroprotective Effects: Some derivatives have been studied for their anticonvulsant properties, indicating potential use in treating neurological disorders .

The synthesis of 4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride typically involves:

- Formation of Thiadiazole Ring:

- The initial step often includes the cyclization of thiosemicarbazide with carbon disulfide or other reagents to form the 1,2,3-thiadiazole framework.

- Acylation Reaction:

- The resultant thiadiazole can then be acylated using benzoyl chloride under basic conditions to yield 4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride.

These methods highlight the versatility of thiadiazole chemistry in synthesizing various derivatives with tailored biological activities .

4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride finds applications in several fields:

- Pharmaceutical Development: Its derivatives are explored for their potential as anticancer and antimicrobial agents.

- Chemical Synthesis: It serves as a key intermediate in synthesizing more complex organic molecules and heterocycles.

- Agricultural Chemistry: Compounds based on thiadiazoles are investigated for their efficacy as pesticides and herbicides due to their biological activity against plant pathogens .

Studies have demonstrated that compounds containing thiadiazole rings can interact with various biological macromolecules such as proteins and nucleic acids. The mesoionic nature of these compounds allows them to cross cellular membranes efficiently, enhancing their bioavailability and therapeutic potential. Interactions may involve:

- Hydrogen Bonding: Key for binding to protein targets.

- Hydrophobic Interactions: Contributing to the stability and specificity of drug-target interactions.

- Metal Coordination: Some derivatives may coordinate with metal ions, influencing their biological activity .

Several compounds share structural similarities with 4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride. These include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-(Phenylthio)-1,2,3-thiadiazole | Thiadiazole derivative | Exhibits strong antitumor activity |

| 2-Amino-5-benzyl-1,3,4-thiadiazole | Amino-thiadiazole | Noted for neuroprotective effects |

| 1,2,4-Thiadiazole derivatives | Isomeric thiadiazoles | Show varied biological activities based on substitution |

| 5-Methyl-1,2,3-thiadiazole | Methyl-substituted | Enhanced solubility and bioactivity |

These compounds highlight the diversity within the thiadiazole class and underscore the unique properties that 4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride brings to medicinal chemistry and synthetic applications. Each derivative's specific interactions and activities contribute to ongoing research into their potential therapeutic uses.

The compound emerged as part of broader efforts to functionalize thiadiazole heterocycles, which gained prominence in the late 20th century. While its exact synthesis date is unclear, patents from the early 2000s describe methods for preparing analogous thiadiazole derivatives, suggesting its development coincided with advances in heterocyclic chemistry. The integration of a benzoyl chloride group into the 1,2,3-thiadiazole framework reflects innovations in creating reactive intermediates for pharmaceutical and agrochemical applications.

Chemical Classification and Nomenclature

IUPAC Name: 4-(1,2,3-Thiadiazol-4-yl)benzoyl chloride

Molecular Formula: C₉H₅ClN₂OS

Molecular Weight: 224.67 g/mol.

Structural Features:

- A 1,2,3-thiadiazole ring (a five-membered heterocycle with two nitrogen atoms and one sulfur atom).

- A benzoyl chloride substituent at the 4-position of the thiadiazole ring.

SMILES: ClC(=O)C1=CC=C(C=C1)C2=CSN=N2.

Position in Heterocyclic Chemistry

Thiadiazoles are classified by nitrogen and sulfur atom positions. Unlike the more common 1,3,4-thiadiazoles, 1,2,3-thiadiazoles exhibit reduced aromaticity due to electron-withdrawing nitrogen atoms, making them reactive toward nucleophilic substitution. The compound’s structure combines the electron-deficient thiadiazole core with a benzoyl chloride group, enhancing its utility as a synthetic building block.

Structural Significance in Thiadiazole Chemistry

The benzoyl chloride moiety enables acylation reactions, while the thiadiazole ring participates in coordination chemistry. Studies show that 1,2,3-thiadiazoles can act as ligands for cytochrome P450 enzymes, suggesting potential bioactivity. The compound’s reactivity is further influenced by:

Molecular Structure and Geometry

The molecular structure of 4-(1,2,3-Thiadiazol-4-yl)benzoyl chloride consists of a 1,2,3-thiadiazole ring directly connected to a para-substituted benzoyl chloride group [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is 4-(1,2,3-thiadiazol-4-yl)benzoyl chloride, with the simplified molecular input line entry system representation of C1=CC(=CC=C1C2=CSN=N2)C(=O)Cl [2] [3].

The compound exhibits a planar aromatic system where the benzene ring is conjugated with the thiadiazole heterocycle [5]. The 1,2,3-thiadiazole ring contains three nitrogen atoms and one sulfur atom in a five-membered aromatic system, with the sulfur atom occupying position 1, nitrogen atoms at positions 2 and 3, and the attachment point to the benzene ring at position 4 [6]. The benzoyl chloride moiety provides the reactive acyl chloride functionality at the para position relative to the thiadiazole substitution [7].

Physical Properties

4-(1,2,3-Thiadiazol-4-yl)benzoyl chloride exhibits several distinctive physical characteristics that reflect its heterocyclic nature and acyl chloride functionality [8]. The compound appears as a beige solid with a melting point range of 168-170°C, indicating significant intermolecular interactions and thermal stability [8].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 224.67 g/mol | [1] [2] |

| Molecular Formula | C9H5ClN2OS | [1] [2] |

| Physical State | Beige solid | [8] |

| Melting Point | 168-170°C | [8] |

| Density | 1.422 g/cm³ | [9] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 223.9811117 Da | [1] |

The compound demonstrates moisture sensitivity, which is characteristic of acyl chloride compounds that readily react with atmospheric water [8]. The XLogP3 value of 2.9 indicates moderate lipophilicity, suggesting favorable partition characteristics for various chemical applications [1].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides crucial structural information for 4-(1,2,3-Thiadiazol-4-yl)benzoyl chloride [10] [11]. In proton Nuclear Magnetic Resonance spectra of related 1,2,3-thiadiazole compounds, the characteristic thiadiazole proton typically appears as a singlet between 8.5-9.0 parts per million, reflecting the deshielding effect of the electron-withdrawing thiadiazole ring system [10] [12].

For 4-phenyl-1,2,3-thiadiazole derivatives, the thiadiazole proton resonates at approximately 8.51 parts per million as a singlet [12]. The aromatic protons of the benzene ring in para-disubstituted patterns show characteristic doublets with coupling constants of 7-8 Hz, appearing in the range of 7.9-8.2 parts per million for protons ortho to electron-withdrawing groups [12] [13].

In Carbon-13 Nuclear Magnetic Resonance spectra, thiadiazole carbons typically appear between 160-165 parts per million, while the carbonyl carbon of benzoyl chloride derivatives resonates around 170 parts per million, shifted downfield due to the electron-withdrawing chlorine atom [11] [14]. The aromatic carbons of the benzene ring appear in the expected aromatic region between 128-135 parts per million [12].

Fourier Transform Infrared Spectroscopic Profile

Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that confirm the structural features of 4-(1,2,3-Thiadiazol-4-yl)benzoyl chloride [15] [16]. The carbonyl stretching vibration of benzoyl chloride derivatives typically appears at 1770 cm⁻¹ for aromatic acyl chlorides, which is higher than simple ketones due to the electron-withdrawing effect of chlorine [14] [17].

| Functional Group | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| Carbonyl C=O stretch | ~1770 | Aromatic acyl chloride |

| Aromatic C=C stretch | 1600-1580 | Benzene ring |

| Aromatic C-H stretch | 3100-3000 | Aromatic protons |

| Thiadiazole C=N stretch | 1630-1600 | Heterocyclic system |

| C-S stretch | 640-600 | Thiadiazole ring |

The thiadiazole ring system contributes characteristic bands in the 1600-1630 cm⁻¹ region corresponding to carbon-nitrogen stretching vibrations [16] [18]. Aromatic carbon-hydrogen stretching appears between 3000-3100 cm⁻¹, while the carbon-sulfur stretching of the thiadiazole ring is observed in the 600-640 cm⁻¹ region [18].

The infrared spectrum may also show a weaker band near 1750 cm⁻¹ due to Fermi resonance between the fundamental carbonyl stretching mode and the first overtone of other vibrations, a phenomenon commonly observed in benzoyl chloride derivatives [19] [17].

Mass Spectrometric Properties

Mass spectrometry provides definitive molecular weight confirmation and fragmentation patterns for 4-(1,2,3-Thiadiazol-4-yl)benzoyl chloride [2] [4]. The molecular ion peak appears at mass-to-charge ratio 224/226 due to the chlorine isotope pattern, with the chlorine-35 isotope giving the base peak and chlorine-37 contributing to the molecular ion plus 2 peak [4].

Common fragmentation patterns include loss of the chlorine atom (mass 35) to give a fragment at mass-to-charge ratio 189, corresponding to the 4-(1,2,3-thiadiazol-4-yl)benzoyl cation [4]. Further fragmentation may involve loss of carbon monoxide (mass 28) from the acyl group, producing fragments characteristic of the substituted thiadiazole system [4].

Electronic Structure and Bonding

The electronic structure of 4-(1,2,3-Thiadiazol-4-yl)benzoyl chloride reflects the combined influence of the electron-deficient thiadiazole ring and the electron-withdrawing acyl chloride functionality [20] [21]. The 1,2,3-thiadiazole ring system exhibits aromatic character with delocalized pi-electron density across the five-membered heterocycle [20] [22].

The thiadiazole moiety acts as an electron-withdrawing group due to the electronegative nitrogen and sulfur atoms, which creates a significant dipole moment and influences the reactivity of the benzoyl chloride group [23] [20]. The conjugation between the thiadiazole ring and the benzene ring extends the pi-electron system, affecting both the Lowest Unoccupied Molecular Orbital and Highest Occupied Molecular Orbital energy levels [20].

Computational studies on related benzo-thiadiazole systems indicate that 1,2,3-thiadiazole derivatives have higher Lowest Unoccupied Molecular Orbital energies compared to their 1,2,5-thiadiazole isomers, resulting in larger energy band gaps [20]. This electronic configuration contributes to the compound's stability and specific reactivity patterns [21].

Crystal Structure Parameters

While specific crystal structure data for 4-(1,2,3-Thiadiazol-4-yl)benzoyl chloride is limited in the current literature, related 1,2,3-thiadiazole compounds provide insight into typical crystallographic parameters [21] [24]. 1,2,3-thiadiazole derivatives generally crystallize in orthorhombic or monoclinic space groups, with typical unit cell parameters reflecting the molecular dimensions and intermolecular interactions [21].

For related 4-substituted-1,2,3-thiadiazole compounds, crystal structures show planar heterocyclic rings with bond lengths consistent with aromatic delocalization [21]. The sulfur-nitrogen bond distances in the thiadiazole ring typically range from 1.65-1.70 Å, while carbon-nitrogen bonds are approximately 1.32-1.35 Å, indicating significant double-bond character [21] [24].

Intermolecular interactions in thiadiazole crystals often involve sulfur-nitrogen contacts and carbon-hydrogen to nitrogen hydrogen bonding, with distances well within the sum of van der Waals radii [21] [24]. These interactions contribute to the solid-state packing and thermal properties of the compound [24].

Conformational Analysis

The conformational behavior of 4-(1,2,3-Thiadiazol-4-yl)benzoyl chloride is influenced by the rotational barrier around the bond connecting the thiadiazole ring to the benzene ring and the rotation around the bond linking the benzene ring to the carbonyl group [25] [26]. The thiadiazole-benzene connection generally exhibits restricted rotation due to partial double-bond character arising from conjugation [25].

The benzoyl chloride moiety can adopt different conformations relative to the benzene ring, with the carbonyl group capable of rotating around the carbon-carbon bond [26]. However, the preferred conformation is typically the one that maximizes conjugation between the aromatic ring and the carbonyl system while minimizing steric interactions [27] [26].

Temperature-dependent Nuclear Magnetic Resonance studies on related systems suggest that conformational interconversion occurs on the Nuclear Magnetic Resonance timescale at room temperature, indicating relatively low rotational barriers [25]. The electron-withdrawing nature of both the thiadiazole ring and the acyl chloride group stabilizes conformations that maintain optimal orbital overlap for conjugation [27].

The synthesis of 4-(1,2,3-thiadiazol-4-yl)benzoyl chloride has evolved through several traditional approaches, each offering distinct advantages and limitations. The most established methodologies involve the conversion of the corresponding carboxylic acid precursor through various chlorinating agents [1] [2] [3].

The classical approach utilizes thionyl chloride as the primary chlorinating agent, representing the most widely adopted industrial method. This route demonstrates excellent reproducibility and provides high yields under controlled conditions. Alternative traditional methods include the use of phosphorus pentachloride and oxalyl chloride, though these reagents present different operational challenges [2] [4].

Historical development of these synthetic routes can be traced back to early organic synthesis protocols, where the fundamental principles of acyl chloride formation were established. The adaptation of these methods to thiadiazole-containing substrates required careful consideration of the heterocyclic ring stability under acidic and thermal conditions [3].

Synthesis from 4-(1,2,3-thiadiazol-4-yl)benzoic Acid

The most direct synthetic pathway involves the treatment of 4-(1,2,3-thiadiazol-4-yl)benzoic acid with appropriate chlorinating agents. This substrate-specific approach has been extensively studied and optimized for both laboratory and industrial applications [5] [6].

The carboxylic acid precursor can be prepared through various methods, including the Suzuki-Miyaura coupling of 4-bromobenzoic acid derivatives with thiadiazole boronic esters, or through direct functionalization of pre-formed thiadiazole rings [7]. The choice of synthetic route for the acid precursor significantly influences the overall yield and purity of the final benzoyl chloride product.

Critical considerations in this approach include the protection of the thiadiazole nitrogen atoms from protonation, which can lead to ring-opening reactions under strongly acidic conditions. The thermal stability of the thiadiazole ring system must also be carefully evaluated, particularly during high-temperature chlorination reactions [5].

Thionyl Chloride-Mediated Synthesis

Thionyl chloride represents the most efficient and widely utilized reagent for the synthesis of 4-(1,2,3-thiadiazol-4-yl)benzoyl chloride. The reaction mechanism involves nucleophilic attack of the carboxyl oxygen on the sulfur center of thionyl chloride, followed by elimination of sulfur dioxide and hydrogen chloride gases [1] [6].

The reaction typically proceeds under mild conditions, with temperatures ranging from 30 to 70 degrees Celsius. The use of catalytic amounts of dimethylformamide significantly enhances the reaction rate by forming a highly electrophilic chloroiminium intermediate [6] [8]. This catalytic system allows for complete conversion within 2-3 hours while maintaining high selectivity.

The mechanism begins with the formation of a mixed anhydride intermediate through attack of the carboxylic acid on thionyl chloride. Subsequent rearrangement and chloride ion attack lead to the formation of the desired acyl chloride with concomitant evolution of sulfur dioxide and hydrogen chloride [1]. The gaseous byproducts provide a significant advantage in product purification, as they can be easily removed under reduced pressure.

Cyclodehydration Approaches for Thiadiazole Ring Formation

When the synthesis strategy involves simultaneous construction of both the thiadiazole ring and the benzoyl chloride functionality, cyclodehydration methods become particularly valuable. These approaches typically utilize thiosemicarbazide derivatives as starting materials, which undergo cyclization in the presence of dehydrating agents [9] [10].

The Vilsmeier reagent, formed from dimethylformamide and phosphorus oxychloride, has emerged as an effective cyclization agent for this transformation [11]. This reagent provides both the dehydrating capacity for ring closure and the chlorinating ability for acyl chloride formation in a single operation. The reaction proceeds through formation of an electrophilic chloroiminium species that facilitates both cyclization and chlorination steps.

Alternative cyclodehydration approaches include the use of polyphosphate ester systems, which avoid the use of toxic phosphorus oxychloride while maintaining high efficiency [9]. These methods represent significant advances in green chemistry applications for thiadiazole synthesis.

Alternative Synthetic Pathways

Several innovative synthetic approaches have been developed to address limitations of traditional methods. Microwave-assisted synthesis has shown remarkable efficiency in accelerating both thiadiazole formation and subsequent chlorination reactions [12]. This methodology reduces reaction times from hours to minutes while maintaining or improving yields.

Enzymatic approaches using vanadium-dependent haloperoxidases have been successfully applied to thiadiazole synthesis, though these methods are primarily applicable to the heterocycle formation rather than the final chlorination step [13]. These biocatalytic methods offer excellent selectivity and operate under mild, environmentally benign conditions.

Solid-phase synthesis strategies have been developed using polymer-supported reagents, allowing for simplified purification and potential automation of the synthetic sequence [14]. These approaches utilize resin-bound sulfonylhydrazide systems for capture and cyclization reactions, followed by cleavage to provide the desired thiadiazole products.

Reaction Optimization Parameters

Systematic optimization of the synthesis has identified several critical parameters that significantly influence both yield and product quality. Temperature control emerges as the most crucial factor, with optimal conditions falling within the 50-70 degrees Celsius range for thionyl chloride-mediated reactions [6] [15].

The molar ratio of thionyl chloride to carboxylic acid substrate requires careful optimization, with excess reagent improving conversion rates while minimizing side reactions. Studies indicate that a 1.5:1 to 2.5:1 molar ratio provides optimal results [6]. Higher ratios may lead to over-chlorination or decomposition of the thiadiazole ring system.

Catalyst loading, particularly for dimethylformamide, shows a narrow optimal range of 0.005 to 0.010 equivalents. Insufficient catalyst leads to incomplete conversion, while excess catalyst can promote side reactions and complicate purification [6]. Reaction time optimization reveals that 2-3 hours provides complete conversion while minimizing thermal decomposition.

Scale-up Considerations

Industrial scale-up of 4-(1,2,3-thiadiazol-4-yl)benzoyl chloride synthesis presents several engineering challenges, primarily related to heat management and gas evolution control. The exothermic nature of the chlorination reaction requires sophisticated temperature control systems to maintain optimal conditions [16] .

Gas evolution during thionyl chloride reactions necessitates specialized equipment for safe handling of sulfur dioxide and hydrogen chloride vapors. Multi-stage scrubbing systems are essential for environmental compliance and worker safety [16]. The corrosive nature of the reaction mixture demands specialized reactor materials, typically glass-lined steel or specialized alloy systems.

Process analytical technology implementation allows for real-time monitoring of reaction progress and product quality. Online infrared spectroscopy and gas chromatography systems enable immediate detection of incomplete conversion or side product formation [16]. These monitoring systems are essential for maintaining consistent product quality at industrial scale.

Green Chemistry Approaches

Environmental considerations have driven the development of several green chemistry approaches for thiadiazole synthesis. Deep eutectic solvent systems, particularly choline chloride-urea mixtures, have shown promise as environmentally benign reaction media [12] [18]. These solvents are biodegradable, non-toxic, and can be recycled multiple times without significant performance degradation.

Photocatalytic methods utilizing visible light activation have been developed for thiadiazole formation under mild conditions [19]. These approaches operate at ambient temperature and use water as the primary solvent, significantly reducing environmental impact. However, scale-up of photocatalytic processes remains challenging due to light penetration limitations.

Solvent-free methodologies have been successfully implemented for certain synthetic routes, eliminating organic solvent waste entirely [12]. These approaches typically require higher temperatures but offer significant environmental advantages through waste reduction. Ultrasonic activation has been employed to facilitate mixing and reaction efficiency in solvent-free systems.